Ethyl (4-amino-4-oxo-2-butanyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-amino-4-oxo-2-butanyl)carbamate is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-amino-4-oxo-2-butanyl)carbamate can be achieved through several methods. One common approach involves the reaction of ethyl carbamate with a suitable amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Another method involves the use of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of carbamates .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of advanced technologies and equipment ensures the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-amino-4-oxo-2-butanyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamates or amines.
Scientific Research Applications
Ethyl (4-amino-4-oxo-2-butanyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (4-amino-4-oxo-2-butanyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: Another carbamate ester with similar chemical properties but different applications.
Isopropyl carbamate: Used in similar industrial applications but with different reactivity and stability.
Phenyl carbamate: Known for its use in organic synthesis and as a protecting group.
Uniqueness
Ethyl (4-amino-4-oxo-2-butanyl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various scientific fields.
Properties
CAS No. |
756579-83-6 |
---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
ethyl N-(4-amino-4-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C7H14N2O3/c1-3-12-7(11)9-5(2)4-6(8)10/h5H,3-4H2,1-2H3,(H2,8,10)(H,9,11) |
InChI Key |
ZPKZWIFFQCKNDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.